
5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by the name "PD168077" and is a member of the oxadiazole family of compounds. The chemical structure of 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione is shown below:
作用机制
The mechanism of action of 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, it is believed that this compound acts as a partial agonist of the dopamine D4 receptor. This means that it can bind to the receptor and activate it to a certain extent, but not to the same degree as a full agonist. In addition, 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to have some affinity for other dopamine receptors, including the D2 and D3 receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione have been studied extensively in animal models. One of the most notable effects of this compound is its ability to increase dopamine release in the brain. This effect is thought to be responsible for the compound's effects on motor control, cognition, and emotion. In addition, 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to have some effects on other neurotransmitter systems, including the serotonin and noradrenaline systems.
实验室实验的优点和局限性
One of the main advantages of using 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione in laboratory experiments is its potency and selectivity for the dopamine D4 receptor. This allows researchers to study the effects of dopamine specifically on this receptor, without interference from other dopamine receptors. However, one limitation of using this compound is that its mechanism of action is not fully understood. In addition, there is limited information available on the long-term effects of this compound on the brain and other physiological systems.
未来方向
There are several potential future directions for research on 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione. One possible direction is to study the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to investigate the long-term effects of this compound on the brain and other physiological systems. Finally, researchers may also be interested in developing new compounds based on the structure of 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione, with improved potency and selectivity for specific dopamine receptors.
合成方法
The synthesis of 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione has been described in several research papers. One of the most common methods involves the reaction of 4-methoxybenzohydrazide with 1-piperidinemethanethiol in the presence of phosphorus oxychloride. The resulting product is then treated with hydrazine hydrate to yield the final product.
科学研究应用
5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione has been studied for its potential use in several scientific research applications. One of the most promising applications is in the field of neuroscience, where this compound has been found to have significant effects on the central nervous system. Specifically, 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to be a potent and selective agonist of the dopamine D4 receptor. This receptor is involved in a variety of physiological processes, including motor control, cognition, and emotion.
属性
IUPAC Name |
5-(4-methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-19-13-7-5-12(6-8-13)14-16-18(15(21)20-14)11-17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINHKGNHCGZRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

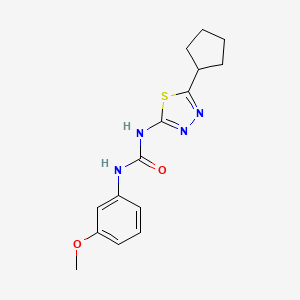
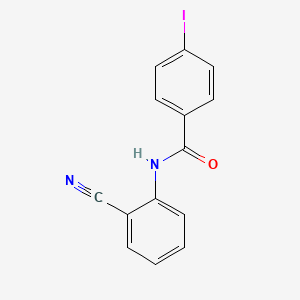
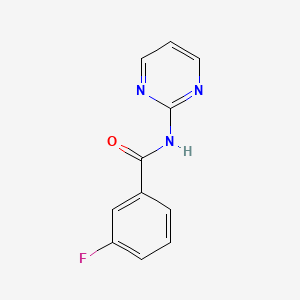
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)
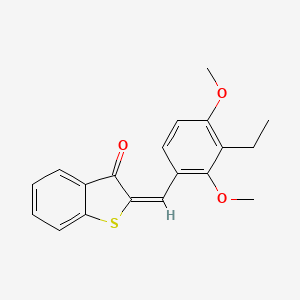
![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)
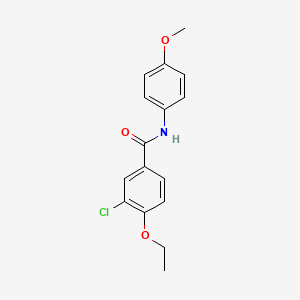
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)

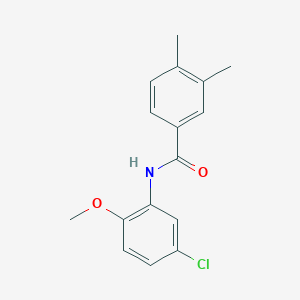
![2-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5763234.png)
![3,4-dimethoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5763239.png)
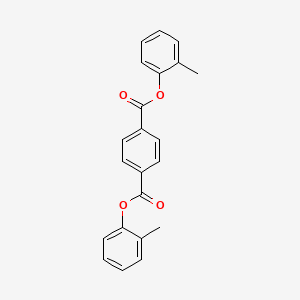
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5763255.png)